An In-depth Technical Guide to 1-Boc-6-cyano-2,3-dihydro-1H-indole: Properties and Synthetic Applications
An In-depth Technical Guide to 1-Boc-6-cyano-2,3-dihydro-1H-indole: Properties and Synthetic Applications
Foreword: Situating 1-Boc-6-cyano-2,3-dihydro-indole in Modern Drug Discovery
In the landscape of medicinal chemistry and drug development, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the indole and its reduced form, indoline (2,3-dihydro-indole), are privileged structures, appearing in numerous natural products and pharmaceuticals.[1] The strategic functionalization of this core allows for the fine-tuning of molecular properties to achieve desired biological activity and pharmacokinetic profiles.
This guide focuses on tert-butyl 6-cyanoindoline-1-carboxylate , more commonly known as 1-Boc-6-cyano-2,3-dihydro-indole . This molecule is a highly valuable synthetic intermediate, engineered with two key functional groups that dictate its utility. The N-Boc (tert-butoxycarbonyl) group provides a robust, acid-labile protecting group for the indoline nitrogen, rendering the otherwise reactive amine inert to a wide range of reaction conditions. Simultaneously, the cyano group at the 6-position serves as a powerful electron-withdrawing group and a versatile chemical handle for extensive molecular elaboration.[2]
This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the core chemical properties, spectral characteristics, synthesis, and reactivity of this important building block. The insights and protocols herein are designed to be self-validating, explaining the causality behind experimental choices to empower rational design in your synthetic campaigns.
Molecular Structure and Physicochemical Properties
1-Boc-6-cyano-2,3-dihydro-indole (CAS No. 959236-08-9) is a bifunctional indoline derivative. The indoline core represents a saturated pyrrole ring fused to a benzene ring. The nitrogen atom is protected with a tert-butoxycarbonyl (Boc) group, and a nitrile (cyano) functional group is attached to the C6 position of the benzene ring.
Key Structural Features:
-
Indoline Core: A non-aromatic, five-membered nitrogen-containing ring fused to a benzene ring. Unlike indole, the C2-C3 bond is saturated, leading to a more flexible, three-dimensional structure.
-
N-Boc Group: A bulky protecting group that deactivates the nitrogen nucleophilicity and provides steric hindrance. It is stable to a wide range of nucleophilic and basic conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid).
-
6-Cyano Group: A strong electron-withdrawing group that modulates the electronic properties of the aromatic ring. It is a key precursor for conversion into other important functional groups such as carboxylic acids (via hydrolysis) or primary amines (via reduction).
These features combine to create a stable, yet highly versatile, building block for multi-step organic synthesis.
Table 1: Physicochemical Properties of 1-Boc-6-cyano-2,3-dihydro-indole
| Property | Value | Source |
| CAS Number | 959236-08-9 | [3] |
| Molecular Formula | C₁₄H₁₆N₂O₂ | [3] |
| Molecular Weight | 244.29 g/mol | [3] |
| Appearance | White to off-white solid | Predicted |
| Melting Point | 103 - 108 °C | |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF, Acetone). Insoluble in water. | Inferred |
| Boiling Point | > 300 °C (Predicted) |
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for 1-Boc-6-cyano-2,3-dihydro-indole
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | tert-Butyl Protons (9H) | δ ≈ 1.5 ppm (singlet) | The nine equivalent protons of the Boc group typically appear as a sharp singlet in this region.[2] |
| Methylene Protons at C2 (2H) | δ ≈ 4.0 ppm (triplet) | These protons are adjacent to the nitrogen atom, which deshields them, shifting them downfield. The signal is expected to be a triplet due to coupling with the C3 protons. | |
| Methylene Protons at C3 (2H) | δ ≈ 3.1 ppm (triplet) | These protons are adjacent to the aromatic ring and the C2 methylene group, appearing as a triplet. | |
| Aromatic Protons (3H) | δ ≈ 7.2 - 7.8 ppm (multiplets) | The aromatic protons on the benzene ring will appear in the typical aromatic region. The electron-withdrawing cyano group will cause a downfield shift for adjacent protons. | |
| ¹³C NMR | tert-Butyl Carbons (3C) | δ ≈ 28 ppm | The three equivalent methyl carbons of the Boc group. |
| Quaternary Carbon of Boc group (1C) | δ ≈ 81 ppm | The quaternary carbon of the tert-butyl group attached to the oxygen. | |
| Carbonyl Carbon (1C) | δ ≈ 153 ppm | The carbonyl carbon of the Boc protecting group. | |
| Methylene Carbons (C2, C3) | δ ≈ 45-55 ppm (C2), δ ≈ 25-35 ppm (C3) | Aliphatic carbons of the indoline ring. C2 is deshielded by the adjacent nitrogen. | |
| Aromatic Carbons (6C) | δ ≈ 110 - 150 ppm | Carbons of the benzene ring. | |
| Nitrile Carbon (1C) | δ ≈ 118 - 120 ppm | The characteristic chemical shift for a nitrile carbon. | |
| FT-IR | C≡N Stretch | 2220 - 2240 cm⁻¹ (strong, sharp) | This is a highly characteristic absorption for a nitrile group.[2] |
| C=O Stretch (Amide/Carbamate) | 1690 - 1710 cm⁻¹ (strong) | The carbonyl stretch of the Boc protecting group. | |
| C-H Stretch (Aliphatic) | 2850 - 3000 cm⁻¹ | C-H bonds of the Boc group and the indoline ring. | |
| C-H Stretch (Aromatic) | > 3000 cm⁻¹ | C-H bonds of the benzene ring. | |
| Mass Spec. | Molecular Ion [M+H]⁺ | m/z = 245.13 | Calculated for C₁₄H₁₇N₂O₂⁺. Fragmentation would likely show a loss of the tert-butyl group (m/z = 189) or the entire Boc group. |
Synthesis and Manufacturing
The synthesis of 1-Boc-6-cyano-2,3-dihydro-indole can be approached via two primary, logical pathways:
-
Route A: N-Boc protection of commercially available 6-cyanoindoline.
-
Route B: Selective reduction of the C2-C3 double bond of 1-Boc-6-cyanoindole.
Route A is often preferred for its directness and high efficiency, provided the starting 6-cyanoindoline is readily accessible. The protection of the indoline nitrogen is a standard and high-yielding transformation.
Diagram 1: Synthetic Workflow for 1-Boc-6-cyano-2,3-dihydro-indole (Route A)
Caption: General workflow for the synthesis via N-Boc protection.
Experimental Protocol: Synthesis of 1-Boc-6-cyano-2,3-dihydro-indole via N-Boc Protection
Rationale: This protocol utilizes di-tert-butyl dicarbonate ((Boc)₂O) as the standard reagent for introducing the Boc protecting group. A tertiary amine base like triethylamine (Et₃N) is used to neutralize the acid byproduct, and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is often included to accelerate the reaction. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve the reactants.
Materials:
-
6-Cyanoindoline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent: Ethyl acetate/Hexane mixture
Procedure:
-
To a solution of 6-cyanoindoline (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.05 eq).
-
Stir the solution at 0 °C (ice bath).
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over 15-20 minutes.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 1-Boc-6-cyano-2,3-dihydro-indole.
Self-Validation: The success of the reaction is easily monitored by TLC, as the product will have a significantly different Rf value than the more polar starting material (6-cyanoindoline). Purity is confirmed by NMR spectroscopy, where the appearance of a large singlet at ~1.5 ppm for the Boc group is a key diagnostic marker.
Chemical Reactivity and Synthetic Utility
The reactivity of 1-Boc-6-cyano-2,3-dihydro-indole is dominated by the interplay of its three core components. The Boc-protected nitrogen is largely unreactive, the saturated C2-C3 bond behaves as an alkane, and the primary sites of reactivity are the cyano group and the aromatic ring .
Reactions of the Cyano Group
The nitrile functionality is a versatile precursor for several important chemical transformations.
-
Reduction to Primary Amine: The cyano group can be reduced to an aminomethyl group (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂, Raney Nickel). This provides a valuable linker for further derivatization.
-
Hydrolysis to Carboxylic Acid: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (-COOH). This transformation is fundamental for creating amide linkages or other acid derivatives.
-
Conversion to Tetrazole: The nitrile can react with azides (e.g., sodium azide) in the presence of a Lewis acid to form a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry.
Reactions of the Aromatic Ring
The benzene portion of the indoline is electron-deficient due to the strong electron-withdrawing effect of the 6-cyano group.
-
Electrophilic Aromatic Substitution (EAS): The ring is significantly deactivated towards EAS reactions like nitration or halogenation. Forcing conditions would be required, and substitution would be directed meta to the cyano group (i.e., at the C5 or C7 positions).
-
Nucleophilic Aromatic Substitution (SₙAr): While less common for indolines without a leaving group, the electron-withdrawing nature of the cyano group could potentially activate a suitably placed leaving group (e.g., a halogen at C5 or C7) towards SₙAr.
Diagram 2: Key Reactivity Pathways
Caption: Major reaction pathways for synthetic modification.
Applications in Research and Development
1-Boc-6-cyano-2,3-dihydro-indole is primarily used as an intermediate in the synthesis of complex molecular targets, particularly in the pharmaceutical industry. Its structure is a component of scaffolds used to develop inhibitors for various enzymes and receptors. For example, related cyano-indole structures are crucial intermediates in the synthesis of potent kinase inhibitors like Alectinib, which is used to treat non-small cell lung cancer.[2]
The utility of this building block lies in its phased reactivity:
-
Scaffold Elaboration: Chemists can perform reactions on the cyano group or the aromatic ring while the indoline nitrogen remains protected.
-
Deprotection: The Boc group can be removed cleanly under acidic conditions.
-
Final Functionalization: The newly liberated secondary amine can then be functionalized, for instance, via acylation, alkylation, or reductive amination, in the final steps of a synthetic sequence.
This strategic approach allows for the construction of diverse chemical libraries for screening and lead optimization in drug discovery programs.
Safety, Handling, and Storage
As a professional-grade laboratory chemical, 1-Boc-6-cyano-2,3-dihydro-indole requires careful handling.
-
Hazards: The compound is irritating to the eyes and respiratory system. It is also classified as a lachrymator (a substance that irritates the eyes and causes tears).[5]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong acids.
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
Conclusion
1-Boc-6-cyano-2,3-dihydro-indole is a well-designed synthetic intermediate that offers a valuable combination of stability and reactivity. The orthogonal nature of the Boc protecting group and the versatile cyano handle allows for its strategic incorporation into complex synthesis pathways. For researchers in medicinal chemistry, understanding the properties and reactivity profile detailed in this guide is key to leveraging this building block for the efficient and rational design of novel therapeutic agents.
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